molecular formula C27H24O8 B12949651 (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B12949651
M. Wt: 476.5 g/mol
InChI Key: XJKNQPQTQXKNOC-DVAKJLRASA-N
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Description

It is known for its complex structure and potential anti-cancer efficacy, mainly interfering with DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate involves multiple steps, including the protection of hydroxyl groups, benzoylation, and methoxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylated ketones, while reduction can produce methoxylated alcohols .

Scientific Research Applications

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential anti-cancer properties and its ability to interfere with DNA replication and transcription.

    Medicine: Investigated for its potential therapeutic applications in treating genetic diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interference can result in the suppression of cancer cell growth and proliferation. The compound targets specific molecular pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate: Similar structure but with a fluorine atom, potentially altering its reactivity and biological activity.

    (2R,3R,4S,5S)-2-[(Benzoyloxy)methyl]-5-cyanotetrahydrofuran-3,4-diyl dibenzoate: Contains a cyano group, which may affect its chemical properties and applications.

    [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate:

Uniqueness

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate is unique due to its specific combination of benzoyloxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity. Its ability to interfere with DNA processes makes it a valuable compound for research in cancer treatment and genetic diseases.

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27-/m1/s1

InChI Key

XJKNQPQTQXKNOC-DVAKJLRASA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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